molecular formula C18H27IO3 B8490641 Methyl 11-(4-iodophenoxy)undecanoate CAS No. 372163-16-1

Methyl 11-(4-iodophenoxy)undecanoate

Cat. No.: B8490641
CAS No.: 372163-16-1
M. Wt: 418.3 g/mol
InChI Key: LANDTEFPLCDRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 11-(4-iodophenoxy)undecanoate is a useful research compound. Its molecular formula is C18H27IO3 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

372163-16-1

Molecular Formula

C18H27IO3

Molecular Weight

418.3 g/mol

IUPAC Name

methyl 11-(4-iodophenoxy)undecanoate

InChI

InChI=1S/C18H27IO3/c1-21-18(20)10-8-6-4-2-3-5-7-9-15-22-17-13-11-16(19)12-14-17/h11-14H,2-10,15H2,1H3

InChI Key

LANDTEFPLCDRTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCOC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 11-bromoundecanoate (10 g, 35.8 mmmol), in acetone (150 ml) was treated with 4-iodophenol (7.88 g, 35.8 mmol) and potassium carbonate (9.88 g 71.6 mmol). The stirred reaction was heated at reflux for 48 h. The reaction was then allowed to cool and the reaction concentrated in vacuo to a gum. The reaction was then partitioned between ethyl acetate (150 ml) and water (150 ml). The ethyl acetate layer was separated dried, over sodium sulfate and concentrated in vacuo to solid. The solid was dissolved in diethyl ether (100 ml) and petroleum ether 60-80 C (100 ml) added. The solution was concentrated in vacuum to a volume of 100 ml. The solution was set aside and allowed to crystallise. The product was collected by filtration and dried in vacuum to give 12.22 g of solid. The mother liquors were concentrated to ˜20 ml and allowed to crystallise. A further 0.81 g of solid was collected by filtration. The two solids were combined to give the desired product (13.03 g, 86%) δH (CDCl3) 1.29-1.78 (16H, m, 3,4,5,6,7,8,9,10-CH2), 2.30 (2H, t, 2-CH2), 3.86 (3H, s, CO2CH3), 3.90 (2H, t, 11-CH2), 6.66 (2H, dd, 2,6-ArH), 7.53 (2H, dd, 3,5-ArH), δC(CDCl3) 24.90, 25.93, 29.09, 29.18, 29.30, 29.42, 34.07, 51.42, 68.06, 82.35, 116.90, 138.11, 158.98, and 174.33.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
9.88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.